Crystallographically Confirmed Metallo-β-Lactamase L1 Binding with Distinct Pose vs. Pyrazole Analog
2,5-Diphenylfuran-3,4-dicarboxylic acid co-crystallizes with the L1 metallo-β-lactamase from *Stenotrophomonas maltophilia* (PDB ID: 2GFK) at a resolution of 1.9 Å, confirming direct active-site engagement [1]. In contrast, a closely related pyrazole-based inhibitor (1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid) binds to the same enzyme (PDB ID: 2GFJ) but with a different binding mode, as revealed by comparative analysis of the crystal structures [2].
| Evidence Dimension | Crystal structure binding mode |
|---|---|
| Target Compound Data | PDB ID 2GFK; 1.9 Å resolution; inhibitor interacts with di‑zinc active site |
| Comparator Or Baseline | 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid (PDB ID 2GFJ; 1.8 Å resolution) |
| Quantified Difference | Distinct inhibitor binding pose and active-site residue interactions; comparative structures indicate furan scaffold enables a binding mode not accessible to the pyrazole analog [1][2]. |
| Conditions | X-ray crystallography; L1 metallo-β-lactamase from *S. maltophilia* |
Why This Matters
The unique binding mode of the furan-based inhibitor provides a structural rationale for selecting this scaffold over pyrazole analogs in metallo-β-lactamase inhibitor development, as the pose dictates downstream optimization of potency and selectivity.
- [1] PDB entry 2GFK. Crystal structure of the zinc-beta-lactamase L1 from Stenotrophomonas maltophilia (inhibitor 2). https://www.rcsb.org/structure/2GFK View Source
- [2] PDB entry 2GFJ. Crystal structure of the zinc-beta-lactamase L1 from Stenotrophomonas maltophilia (inhibitor 1). https://www.rcsb.org/structure/2GFJ View Source
